4-[3-(2-adamantylamino)butyl]phenol
Description
4-[3-(2-Adamantylamino)butyl]phenol is a phenolic derivative characterized by a butyl chain substituted with a 2-adamantylamine group at the third carbon and a phenol moiety at the para position. The adamantyl group, a rigid bicyclic hydrocarbon, imparts unique steric and electronic properties to the molecule.
Properties
IUPAC Name |
4-[3-(2-adamantylamino)butyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-13(2-3-14-4-6-19(22)7-5-14)21-20-17-9-15-8-16(11-17)12-18(20)10-15/h4-7,13,15-18,20-22H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWUGTIBJUYQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Properties
The following table summarizes critical physicochemical properties of 4-[3-(2-adamantylamino)butyl]phenol and its analogues, derived from available evidence:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Predicted pKa | Hazard Class |
|---|---|---|---|---|---|---|---|
| This compound | Not Provided | C₂₀H₂₉NO | ~299.45* | ~1.10† | ~400‡ | ~10.1§ | Not Available |
| 4-[3-(3-Isopropoxy-propylamino)butyl]phenol | 799260-50-7 | C₁₆H₂₇NO₂ | 265.39 | 0.987±0.06 | 387.6±32.0 | 10.01±0.15 | Irritant (Xi) |
| 4-Cumylphenol | 599-64-4 | C₁₅H₁₆O | 212.29 | Not Provided | Not Provided | ~10.2¶ | Not Provided |
| 4-Fluoro-2-nitrophenol | 394-33-2 | C₆H₄FNO₃ | 157.10 | Not Provided | Not Provided | ~7.1–7.5** | Not Provided |
| Ractopamine hydrochloride | 90274-24-1 | C₁₈H₂₃NO₃·HCl | 337.84 | Not Provided | Not Provided | 9.5–10.5†† | Hazardous (Beta-agonist) |
Estimated based on adamantane (C₁₀H₁₆, MW 136.24) and phenol derivatives. †Predicted via additive molecular volume calculations. ‡Estimated from adamantane’s high thermal stability. §Assumed similar to phenolic pKa with minimal amine influence. ¶Typical phenol pKa range. *Lower pKa due to electron-withdrawing nitro and fluoro groups. ††Data from beta-agonist class .
Structural and Functional Differences
Adamantyl vs. Isopropoxy Substituents
The adamantyl group in this compound introduces significant steric bulk and hydrophobicity compared to the isopropoxy group in 4-[3-(3-isopropoxy-propylamino)butyl]phenol . This likely reduces aqueous solubility but enhances binding to hydrophobic pockets in biological targets, such as G-protein-coupled receptors. The isopropoxy analogue, with a predicted pKa of 10.01, may exhibit slightly weaker acidity than the adamantyl derivative due to the electron-donating isopropoxy group .
Adamantyl vs. Cumyl and Nitrophenol Groups
- 4-Cumylphenol: The cumyl group (1-methyl-1-phenylethyl) provides moderate hydrophobicity but lacks the rigidity of adamantane. This flexibility may reduce receptor binding specificity compared to the adamantyl derivative .
- 4-Fluoro-2-nitrophenol: The nitro and fluoro groups drastically lower the pKa (7.1–7.5), making it more acidic and reactive. This compound’s electronic profile contrasts with the adamantyl derivative, which prioritizes steric effects over electronic modulation .
Comparison with Ractopamine Hydrochloride
Ractopamine, a beta-adrenergic agonist, shares a phenolic core and branched alkylamine chain with this compound. However, its hydroxyl and hydroxyphenyl substituents enhance polarity, while the adamantyl group in the target compound likely shifts activity toward non-polar targets, such as lipid-associated enzymes or CNS receptors .
Pharmacological and Industrial Implications
- Adamantyl Derivatives : The adamantane moiety is associated with antiviral and Parkinson’s disease therapies. The target compound’s structure may offer advantages in crossing the blood-brain barrier or resisting metabolic degradation .
- Isopropoxy Analogue: Its irritant hazard class (Xi) suggests moderate toxicity, whereas adamantyl derivatives may require specific handling protocols due to unknown long-term effects .
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